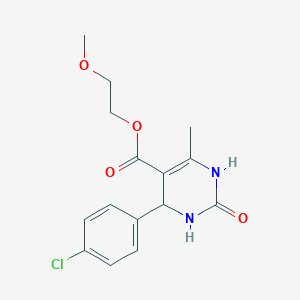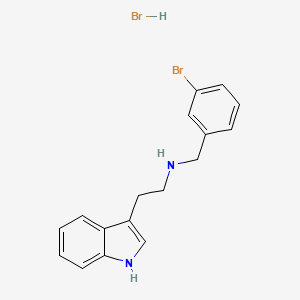![molecular formula C18H18ClNO5 B5200173 4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B5200173.png)
4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene, also known as ANE, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ANE is a synthetic compound that is primarily used as a tool for investigating the biological and physiological effects of various compounds. In
Wirkmechanismus
The mechanism of action of 4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene involves its binding to the AhR, which is a transcription factor that regulates the expression of several genes involved in xenobiotic metabolism and detoxification. This compound binds to the AhR and induces a conformational change that allows it to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its activation of the AhR pathway. This compound has been shown to induce the expression of several genes involved in xenobiotic metabolism and detoxification, including cytochrome P450 enzymes, glutathione S-transferases, and UDP-glucuronosyltransferases. These enzymes play critical roles in the metabolism and elimination of foreign compounds from the body.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene in lab experiments is its specificity for the AhR pathway. This compound has been shown to activate the AhR pathway in vitro without affecting other signaling pathways, making it a useful tool for investigating the specific effects of AhR activation. However, the limitations of using this compound include its relatively low yield in synthesis, as well as its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research involving 4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene. One area of interest is the investigation of the effects of this compound on the immune system. AhR activation has been shown to play a critical role in regulating immune responses, and this compound may be a useful tool for investigating this pathway. Additionally, the development of new synthesis methods for this compound may improve its yield and make it more accessible for use in scientific research. Finally, the investigation of the potential therapeutic applications of this compound is an area of interest, as its activation of the AhR pathway may have implications for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene involves the reaction of 2-methoxyphenol with allyl bromide in the presence of sodium hydride to form 4-allyl-2-methoxyphenol. This compound is then reacted with 2-(2-chloro-4-nitrophenoxy)ethanol in the presence of potassium carbonate to form this compound. The yield of this synthesis method is approximately 60%.
Wissenschaftliche Forschungsanwendungen
4-allyl-1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxybenzene has been used extensively in scientific research as a tool for investigating the biological and physiological effects of various compounds. This compound is primarily used as a ligand for the aryl hydrocarbon receptor (AhR) and has been shown to activate the AhR pathway in vitro. This activation leads to the induction of several genes involved in xenobiotic metabolism and detoxification.
Eigenschaften
IUPAC Name |
1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-3-4-13-5-7-17(18(11-13)23-2)25-10-9-24-16-8-6-14(20(21)22)12-15(16)19/h3,5-8,11-12H,1,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDWFCSQAKNFKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(4-bromophenyl)-1-[4-methyl-7-(methylthio)-2-quinolinyl]-4-piperidinol](/img/structure/B5200090.png)



![N-(2,4-dimethylphenyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B5200124.png)
![9-phenyl-7-(2-phenylethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5200125.png)
![ethyl 4-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5200127.png)



![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(1-methyl-4-phenyl-1H-pyrazol-5-yl)acetamide](/img/structure/B5200156.png)


![1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5200168.png)
